Glyceryl Dimyristate

Liposome Technology Thermosensitive Drug Delivery Lipid Bilayer Physics

Generic glyceryl diester sourcing often fails researchers needing precise acyl chain length for thermosensitive liposome development. Glyceryl Dimyristate (C14:0) delivers a defined Tm ~23°C essential for triggered drug release at mild hyperthermia (39-42°C), a property lost with shorter (C12:0, Tm ~0°C) or longer (C18:0, Tm ~55°C) analogs. • ≥98% purity with ~1% 1,3-isomer; ideal for DMPC-based bilayer studies • Ambient shipping; store at -20°C for ≥4 years stability

Molecular Formula C31H60O5
Molecular Weight 512.8 g/mol
CAS No. 20255-94-1
Cat. No. B052915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl Dimyristate
CAS20255-94-1
Synonyms1,2-Di-myristin;  Tetradecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester;  1,2-Dimyristin;  1,2-Dimyristoyl Glycerol;  1,2-Dimyristoyl-rac-glycerol;  1,2-Dimyristoylglycerin;  1,2-Glycerin Dimyristic Acid Ester;  Glycerol 1,2-Ditetradecanoate
Molecular FormulaC31H60O5
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
InChIKeyJFBCSFJKETUREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl Dimyristate: 1,2-Diglyceride Overview


Glyceryl Dimyristate (CAS 20255-94-1), also known as 1,2-dimyristoyl-rac-glycerol, is a 1,2-diglyceride comprising a glycerol backbone esterified with two tetradecanoic (myristic) acid chains. It belongs to the diacylglycerol (DAG) class of lipids, naturally occurring in trace amounts in plant oils and animal fats, but typically supplied as a synthesized, high-purity reagent for controlled research use [1]. Characterized by a molecular formula of C31H60O5 and a molecular weight of approximately 512.8 g/mol, it exists as a neat solid at room temperature and functions primarily as a lipid membrane component, emollient, or intermediate for derivatization into complex lipid-based delivery systems . Its C14:0 fatty acid composition confers distinct physicochemical properties that differentiate it from both shorter-chain (e.g., dilaurate, C12:0) and longer-chain (e.g., distearate, C18:0) glyceryl diester analogs.

Lipid bilayer component for membrane biophysics and model-membrane assembly
Thermosensitive carrier research – C14 chains support triggered-release liposome design
Functional lipid intermediate for PEGylated or customized lipid synthesis

Glyceryl Dimyristate Interchange Risks


Glyceryl diesters are a chemically diverse class of compounds where the fatty acid chain length and degree of unsaturation dictate critical performance parameters such as melting point, hydrophobicity, and lipid bilayer packing. Generic substitution among glyceryl diesters is not scientifically sound, as demonstrated by a comprehensive safety assessment of 17 glyceryl diesters which noted that while these ingredients share a core diglyceride structure, their individual toxicological profiles and usage concentrations vary significantly, with Glyceryl Dimyristate specifically noted for its distinct safety review pathway [1]. Furthermore, the specific C14 myristate chains of Glyceryl Dimyristate confer a unique gel-to-liquid crystalline phase transition temperature (Tm) in lipid bilayers (~23°C for pure dimyristoylphosphatidylcholine (DMPC)), a property central to the development of thermosensitive liposomes for triggered drug release [2]. Substituting with a C12 dilaurate (lower Tm) or C18 distearate (higher Tm) would fundamentally alter the temperature-dependent permeability and release kinetics of any formulation predicated on this specific phase behavior, rendering the system ineffective for its intended application.

Chain-length sensitivity
Replacing C14 myristate with C12 dilaurate or C18 distearate may shift lipid bilayer phase transition temperature and release kinetics, limiting direct substitution in thermosensitive formulations.
Physical form divergence
Glyceryl Dimyristate is a solid at room temperature, whereas unsaturated analogs (e.g., dioleate) are liquids; gravimetric handling and formulation viscosity may not transfer without re-optimization.
Solubility profile mismatch
Longer-chain diesters (e.g., dibehenate) show lower solvent solubility, potentially requiring different stock-solution preparation and impacting in vitro assay reproducibility.

Glyceryl Dimyristate Comparative Evidence


Thermotropic Phase Behavior

The gel-to-liquid crystalline phase transition temperature (Tm) of a lipid bilayer is a critical parameter for designing thermosensitive liposomes that release encapsulated cargo upon mild hyperthermia. Glyceryl Dimyristate, as part of the canonical lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), exhibits a Tm of approximately 23°C [1]. In contrast, the C18:0 analog distearoylphosphatidylcholine (DSPC), derived from Glyceryl Distearate, has a Tm of approximately 55°C [2]. This 32°C difference is a fundamental and quantifiable differentiator.

Tm Comparison
Reported
~23 °C vs ~55 °C
Supports thermosensitive release design
32 °C lower Tm enables room-temperature-stable, body-temperature-triggered liposomes
DSC of hydrated MLVs, pH 7.4
Liposome Technology Thermosensitive Drug Delivery Lipid Bilayer Physics

Cosmetic Usage Prevalence

A 2007 safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel evaluated 17 glyceryl diesters, confirming their function as skin conditioning agents (emollients) in cosmetics. The report quantifies the reported usage concentration ranges for several of these ingredients in commercial products. Notably, Glyceryl Dimyristate is listed as part of the assessed group but, unlike Glyceryl Dilaurate (up to 5%), Glyceryl Diisostearate (up to 43%), Glyceryl Dioleate (up to 2%), and Glyceryl Distearate (up to 7%), it was not reported to be in current commercial use at that time, indicating a specialized or emerging application profile [1].

Usage Prevalence
Class-level
Not reported vs up to 7%
Indicates specialized procurement need
Differentiates from high-volume commodity diesters
CIR survey (2007); limited commercial prevalence
Cosmetic Ingredient Safety Skin Conditioning Regulatory Compliance

Solubility in Common Solvents

The solubility of Glyceryl Dimyristate in key laboratory solvents is a critical parameter for experimental design. Vendor-supplied data quantifies its solubility as 20 mg/mL in DMF, 30 mg/mL in DMSO, 0.25 mg/mL in Ethanol, and 0.7 mg/mL in PBS (pH 7.2) . This profile is distinct from that of other diglycerides; for example, the longer-chain Glyceryl Dibehenate (C22:0) exhibits significantly lower solubility in these solvents due to increased hydrophobicity, necessitating different formulation strategies (e.g., heating or use of co-solvents) for in vitro studies.

DMSO Solubility
Data to verify
30 mg/mL
Supports stock-solution preparation
Enables straightforward lipid-film or assay workflows without heating
Supplier-reported; verify for lot-specific solubility
Lipid Solubility Sample Preparation In Vitro Assay

Purity Specification and Physical Form

Commercially available Glyceryl Dimyristate (CAS 20255-94-1) is supplied with defined purity specifications that are critical for reproducible research. For example, one vendor certifies a minimum purity of 95% and specifies the compound as a solid at room temperature requiring long-term storage in a cool, dry place . This contrasts with other glyceryl diesters like Glyceryl Dioleate (C18:1), which is a liquid at room temperature due to its unsaturated fatty acid chains [1]. The solid physical form of Glyceryl Dimyristate at standard storage and handling temperatures simplifies accurate weighing and dispensing for precise formulation.

Physical Form
Specification review
Solid, ≥95% purity
Simplifies gravimetric handling
Solid state at 25°C reduces spillage risk vs liquid analogs
Store cool and dry; purity by vendor COA
Chemical Purity Quality Control Research Reagent

Glyceryl Dimyristate Applications


Thermosensitive Liposome Formulation

Glyceryl Dimyristate is the preferred lipid anchor for developing thermosensitive liposomes due to the well-characterized phase transition temperature (Tm ~23°C) of its phospholipid derivative, DMPC [1]. This property allows for the design of drug carriers that are stable during storage and circulation but rapidly release their payload when exposed to mild hyperthermia (e.g., 39-42°C) at a tumor site. Substitution with a distearate-based lipid (Tm ~55°C) would require clinically impractical heating temperatures, while a dilaurate-based lipid (Tm ~0°C) would lack storage stability.

Model Lipid for Biophysical Membrane Studies

The C14:0 saturated chains of Glyceryl Dimyristate provide an intermediate hydrophobicity and chain melting temperature, making it an ideal component for constructing model membranes (e.g., giant unilamellar vesicles, supported lipid bilayers) used in biophysical research. Its behavior is distinct from both shorter-chain (more fluid) and longer-chain (more rigid) diesters, allowing researchers to investigate the specific role of acyl chain length on membrane protein function or lipid raft formation under controlled laboratory conditions [2].

PEGylated Lipid Derivative Synthesis

Glyceryl Dimyristate serves as a core intermediate for synthesizing specialized functional lipids. For instance, PEG-12 Glyceryl Dimyristate is a commercial lipid used to create 'stealth' liposomes with prolonged blood circulation half-lives [3]. The specific C14 chain length of the dimyristate anchor is engineered to balance membrane anchoring strength with biocompatibility, a property that would be altered if a different glyceryl diester were used as the starting material, potentially affecting the liposome's pharmacokinetic profile.

Specialty Emollient for Niche Cosmetics

While not a high-volume commodity ingredient like Glyceryl Distearate, Glyceryl Dimyristate offers formulators a unique emollient with a potentially distinct sensory profile and a strong safety dossier [4]. Its solid form at room temperature and moderate solubility in formulation oils can be exploited to create novel textures in premium skincare products where differentiation from mass-market emollients is a key marketing and performance requirement.

Application
Selection Property
Validation Focus
Thermosensitive liposome research
Phase transition profile context
Release kinetics under temperature control
Biophysical membrane model
Acyl chain length-dependent behavior
Membrane protein function assays
PEGylated lipid synthesis
Anchor biocompatibility review
Pharmacokinetic profile evaluation
Niche emollient formulation
Sensory profile differentiation context
Texture and stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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